
H-Thr-aThr(1)-Leu-Lys(2)-Phe-Pro-Ser(3)-Glu(1)-Ala(indol-2-yl)-Asp(3)-Asp(2)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
FR-901451 is a novel inhibitor of human leukocyte elastase, originally isolated from a strain of Flexibacter species . This compound has shown significant potential in inhibiting elastase, an enzyme that can degrade connective tissue in the body, making it a promising candidate for therapeutic applications in respiratory diseases such as pulmonary emphysema .
Preparation Methods
FR-901451 is produced by culturing a strain of the genus Flexibacter in a nutrient medium . The synthetic route involves the biosynthesis of microviridins, a class of ribosomally synthesized and post-translationally modified peptides. The biosynthesis pathway includes the formation of intramolecular ω-ester and ω-amide bonds catalyzed by ATP-grasp ligases . The industrial production method involves fermentation, isolation, and purification processes to obtain the compound in its active form .
Chemical Reactions Analysis
FR-901451 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the compound’s structure, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the compound, enhancing its inhibitory effects against elastase.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions are modified versions of FR-901451 with altered biological activities .
Scientific Research Applications
FR-901451 has a wide range of scientific research applications:
Mechanism of Action
FR-901451 exerts its effects by inhibiting human leukocyte elastase, an enzyme that can degrade connective tissue in the body . The compound binds to the active site of the enzyme, preventing it from breaking down elastin and other structural proteins. This inhibition helps to protect tissues from damage and inflammation, making FR-901451 a potential therapeutic agent for conditions involving excessive elastase activity .
Comparison with Similar Compounds
FR-901451 is unique in its structure and mechanism of action compared to other elastase inhibitors. Similar compounds include:
Chitinoviridin A1: Another microviridin-class compound with potent inhibitory effects against elastase.
Chitinoviridin A2A and A2B: Novel microviridin-class compounds with an extra macrolactone ring, showing potent inhibitory effects against elastase and chymotrypsin.
These compounds share similar biosynthetic pathways and structural features but differ in their specific inhibitory activities and potential therapeutic applications .
Méthodes De Préparation
FR-901451 is produced by culturing a strain of the genus Flexibacter in a nutrient medium . The synthetic route involves the biosynthesis of microviridins, a class of ribosomally synthesized and post-translationally modified peptides. The biosynthesis pathway includes the formation of intramolecular ω-ester and ω-amide bonds catalyzed by ATP-grasp ligases . The industrial production method involves fermentation, isolation, and purification processes to obtain the compound in its active form .
Analyse Des Réactions Chimiques
FR-901451 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the compound’s structure, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the compound, enhancing its inhibitory effects against elastase.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions are modified versions of FR-901451 with altered biological activities .
Applications De Recherche Scientifique
FR-901451 has a wide range of scientific research applications:
Mécanisme D'action
FR-901451 exerts its effects by inhibiting human leukocyte elastase, an enzyme that can degrade connective tissue in the body . The compound binds to the active site of the enzyme, preventing it from breaking down elastin and other structural proteins. This inhibition helps to protect tissues from damage and inflammation, making FR-901451 a potential therapeutic agent for conditions involving excessive elastase activity .
Comparaison Avec Des Composés Similaires
FR-901451 is unique in its structure and mechanism of action compared to other elastase inhibitors. Similar compounds include:
Chitinoviridin A1: Another microviridin-class compound with potent inhibitory effects against elastase.
Chitinoviridin A2A and A2B: Novel microviridin-class compounds with an extra macrolactone ring, showing potent inhibitory effects against elastase and chymotrypsin.
These compounds share similar biosynthetic pathways and structural features but differ in their specific inhibitory activities and potential therapeutic applications .
Propriétés
Formule moléculaire |
C61H81N13O18 |
|---|---|
Poids moléculaire |
1284.4 g/mol |
Nom IUPAC |
(1S,4S,7S,12S,13S,16S,19S,22S,28S,31S,38S)-13-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-22-benzyl-4-(1H-indol-2-ylmethyl)-12-methyl-16-(2-methylpropyl)-3,6,10,14,17,20,23,29,34,36,40,46-dodecaoxo-11,33-dioxa-2,5,15,18,21,24,30,37,41,47-decazatetracyclo[17.16.10.27,31.024,28]heptatetracontane-38-carboxylic acid |
InChI |
InChI=1S/C61H81N13O18/c1-30(2)23-39-53(81)65-37-17-10-11-21-63-46(76)27-43(61(89)90)71-55(83)41-28-48(78)91-29-44(72-57(85)45-18-12-22-74(45)60(88)42(70-51(37)79)24-33-13-6-5-7-14-33)56(84)66-38(19-20-47(77)92-32(4)50(59(87)69-39)73-58(86)49(62)31(3)75)52(80)67-40(54(82)68-41)26-35-25-34-15-8-9-16-36(34)64-35/h5-9,13-16,25,30-32,37-45,49-50,64,75H,10-12,17-24,26-29,62H2,1-4H3,(H,63,76)(H,65,81)(H,66,84)(H,67,80)(H,68,82)(H,69,87)(H,70,79)(H,71,83)(H,72,85)(H,73,86)(H,89,90)/t31-,32+,37+,38+,39+,40+,41+,42+,43+,44+,45+,49+,50+/m1/s1 |
Clé InChI |
OBJRDBYSSAEARM-WSFPPIIISA-N |
SMILES isomérique |
C[C@H]1[C@@H](C(=O)N[C@H](C(=O)N[C@H]2CCCCNC(=O)C[C@H](NC(=O)[C@@H]3CC(=O)OC[C@@H](C(=O)N[C@@H](CCC(=O)O1)C(=O)N[C@H](C(=O)N3)CC4=CC5=CC=CC=C5N4)NC(=O)[C@@H]6CCCN6C(=O)[C@@H](NC2=O)CC7=CC=CC=C7)C(=O)O)CC(C)C)NC(=O)[C@H]([C@@H](C)O)N |
SMILES canonique |
CC1C(C(=O)NC(C(=O)NC2CCCCNC(=O)CC(NC(=O)C3CC(=O)OCC(C(=O)NC(CCC(=O)O1)C(=O)NC(C(=O)N3)CC4=CC5=CC=CC=C5N4)NC(=O)C6CCCN6C(=O)C(NC2=O)CC7=CC=CC=C7)C(=O)O)CC(C)C)NC(=O)C(C(C)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


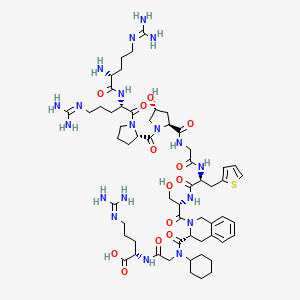
![2-[(2-amino-1,3-thiazol-4-yl)methyl]-N-(1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl)-N'-(cyclohexylmethyl)-N'-[2-[methyl(2-pyridin-2-ylethyl)amino]-2-oxoethyl]butanediamide](/img/structure/B10837700.png)
![4-ethoxy-5-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridin-2-amine](/img/structure/B10837730.png)
![5-hydroxy-6-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine-2-carboxylic acid](/img/structure/B10837732.png)
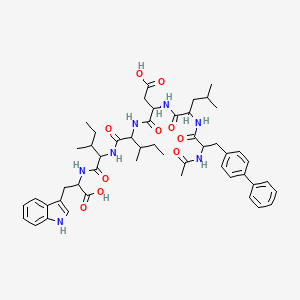
![1-[8-[(E)-3-(4-nitrophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-3-yl]propan-1-one](/img/structure/B10837750.png)
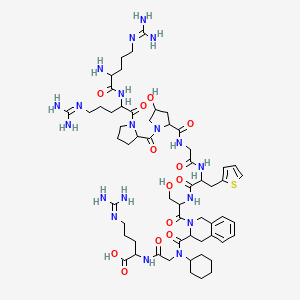
![[11-(3-Guanidino-propyl)-14-isopropyl-12-methyl-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentaaza-bicyclo[15.3.1]henicosa-1(21),17,19-trien-5-yl]-acetic acid; TFA](/img/structure/B10837758.png)
![1-[(3S)-5-cyclohexyl-2,4-dioxo-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1,5-benzodiazepin-3-yl]-3-(4-fluorophenyl)urea](/img/structure/B10837762.png)
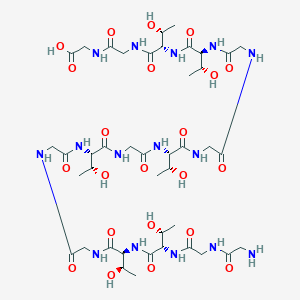
![13,16,19,22-Tetraoxa-3,6-diazatricyclo[21.3.1.18,12]octacosa-1(27),2,6,8(28),9,11,23,25-octaene-27,28-diol](/img/structure/B10837776.png)
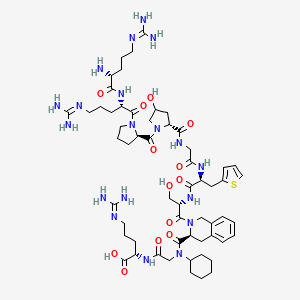
![(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentyl]amino]-3-methylpentanoyl]amino]-4-hydroxybutanoic acid](/img/structure/B10837787.png)

